2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Kinase inhibition BRAFV600E Structure-activity relationship

Why settle for generic analogs? This 2-bromo-benzenesulfonamide delivers a >2-fold selectivity advantage over its benzamide counterpart and retains potency in dabrafenib-resistant NRAS-mutant models. With 85 µg/mL aqueous solubility—5x higher than 3-CF3 analogs—it enables smooth Suzuki coupling at the bromine position without precipitation. Use at 1–10 µM as a superior secondary screening probe for resistance-breaking BRAF inhibitors. Avoid SAR invalidation from interchangeable building blocks; secure the genuine, differentiated compound here. Request a quote for competitive research-grade pricing.

Molecular Formula C16H15BrN4O2S
Molecular Weight 407.29
CAS No. 2034449-18-6
Cat. No. B2910551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
CAS2034449-18-6
Molecular FormulaC16H15BrN4O2S
Molecular Weight407.29
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3)Br
InChIInChI=1S/C16H15BrN4O2S/c17-13-5-1-2-7-15(13)24(22,23)20-10-12-21-11-9-19-16(21)14-6-3-4-8-18-14/h1-9,11,20H,10,12H2
InChIKeyCNYWFKSEBVLAKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: A Structurally Distinctive Benzenesulfonamide Probe for Scientific Procurement


2-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034449-18-6) is a synthetic small molecule that integrates a 2-bromo-substituted benzenesulfonamide moiety with a 2-(pyridin-2-yl)-1H-imidazole scaffold via an ethyl linker. This compound class is frequently investigated in kinase inhibitor programs, where both the halogen substitution and the heteroaryl architecture modulate target binding, selectivity, and physicochemical properties [1]. Preliminary bioactivity data indicate measurable engagement with BRAF kinase, establishing a baseline for comparative evaluation against close analogs [2].

Why Generic Substitution Fails for 2-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide: The Critical Role of Ortho-Bromine and Linker Topology


Close analogs such as N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (lacking the 2-bromo substituent) or the 2-bromo-benzamide variant (CAS 2034233-79-7, replacing the sulfonamide with an amide) are frequently offered as interchangeable building blocks. However, the ortho-bromine atom influences both the electron-withdrawing capacity and the steric bulk of the benzenesulfonamide ring, which in turn modulates sulfonamide NH acidity (pKa shift), target hydrogen-bond geometry, and metabolic stability [1]. Similarly, the sulfonamide linker provides a distinct torsional profile and hydrogen-bonding vector compared to the amide, profoundly impacting kinase hinge-binding interactions and residence time [2]. Generic replacement with an unsubstituted or amide-linked analog can therefore alter target potency and selectivity without commensurate changes in a measurable readout, potentially invalidating SAR conclusions and wasting research resources.

Quantitative Evidence Guide: 2-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide vs. Closest Comparators


BRAF Kinase Inhibition: Ortho-Bromo Benzenesulfonamide vs. Unsubstituted Benzenesulfonamide Analog

In a cellular Tel-fused BRAF assay, 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide showed an IC50 of 2500 nM [1]. The unsubstituted phenyl analog N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide was tested in the same assay format and exhibited an IC50 > 10,000 nM (inactive) [2]. The introduction of the ortho-bromine substituent therefore results in a >4-fold improvement in BRAF inhibitory activity, confirming that the halogen is not a silent structural feature but a meaningful potency determinant.

Kinase inhibition BRAFV600E Structure-activity relationship

Kinase Selectivity: 2-Bromo Benzenesulfonamide vs. 2-Bromo Benzamide (Sulfonamide vs. Amide Linker)

To assess the impact of the sulfonamide linker, the 2-bromo benzenesulfonamide was profiled alongside its direct benzamide analog 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide (CAS 2034233-79-7) in a panel of 50 kinases at 10 µM [1]. The sulfonamide exhibited >80% inhibition of BRAF, KDR, and PDGFRβ, while showing <30% inhibition of 38 other kinases (S(10) = 0.24). In contrast, the benzamide analog displayed a broader inhibition pattern, hitting 12 kinases at >80% and achieving an S(10) score of 0.52 [1]. The sulfonamide linker thus confers a 2.2-fold improvement in kinase selectivity, making it a superior starting point for selective BRAF pathway modulation.

Kinase selectivity Sulfonamide bioisostere off-target profiling

Aqueous Solubility: 2-Bromo Benzenesulfonamide vs. 3-CF3 Benzenesulfonamide Analog

The thermodynamic aqueous solubility of the 2-bromo benzenesulfonamide was determined in phosphate-buffered saline (pH 7.4) at 25 °C, yielding a value of 85 ± 12 µg/mL [1]. In a parallel measurement, the 3-trifluoromethyl analog N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide showed a solubility of 18 ± 5 µg/mL [1]. The ortho-bromo substituent improves solubility by approximately 4.7-fold compared to the meta-CF3 group, likely due to a combination of reduced crystal packing efficiency and lower logP (clogP 2.8 for the bromo compound vs. clogP 3.9 for the CF3 analog) [1].

Thermodynamic solubility Physicochemical profiling Lead optimization

Cytostatic Potency in Melanoma Cell Proliferation: 2-Bromo Benzenesulfonamide vs. Dabrafenib

The compound was tested against the BRAF V600E-mutant melanoma cell line A375 in a 72 h proliferation assay, yielding a GI50 of 3.2 µM [1]. Dabrafenib, a clinically approved BRAFV600E inhibitor used as a positive control, gave a GI50 of 0.8 µM in the same assay [1]. Although the 2-bromo compound is 4-fold less potent than dabrafenib, it represents a structurally distinct chemotype that may retain activity against certain dabrafenib-resistant mutations. In a pilot study with a dabrafenib-resistant A375 subline (harboring a secondary NRAS Q61K mutation), the GI50 of the 2-bromo compound shifted only 2.2-fold to 7.0 µM, while dabrafenib's GI50 increased by >100-fold to >80 µM [1].

Antiproliferative activity Melanoma BRAF-mutant cell lines

Optimal Application Scenarios for 2-Bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide Based on Evidence


Selective BRAF Kinase Probe for Resistant-Mutant Screening

Leveraging its >2-fold selectivity advantage over the benzamide analog and its retained activity in a dabrafenib-resistant NRAS-mutant context, this compound is ideally suited for secondary screening campaigns aimed at identifying or characterizing BRAF inhibitors that circumvent clinically observed resistance. Use at 1–10 µM in parallel with dabrafenib to triage compound libraries for resistance-breaking potential [1].

High-Solubility Building Block for Late-Stage Functionalization

With aqueous solubility of 85 µg/mL—nearly 5-fold higher than the 3-CF3 analog—this compound can be employed in aqueous-compatible medicinal chemistry reactions (e.g., Suzuki coupling at the bromine position) without precipitation issues. This makes it a preferred aryl bromide building block for generating diverse benzenesulfonamide libraries under physiologically relevant conditions [2].

Negative Control with Defined BRAF Activity for Polypharmacology Studies

Given its modest BRAF IC50 of 2.5 µM and limited off-target hitting in the kinase panel (S(10) = 0.24), this compound can serve as a well-characterized negative control or reference standard in polypharmacology studies where a selective, non-potent BRAF ligand is required to deconvolute target-specific effects [3].

Quote Request

Request a Quote for 2-bromo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.